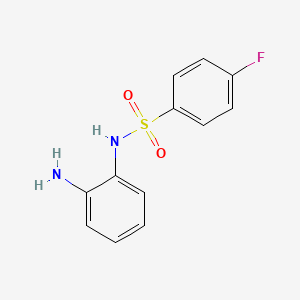

N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A method for synthesizing secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate has been developed . This method involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various spectroscopic techniques and X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Aplicaciones Científicas De Investigación

Fabrication of Permeable Polymersomes

“N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide” has been used in the fabrication of permeable polymersomes . Polymersomes are vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers, which exhibit higher stability compared with their biological analogues . They have found various applications in different research fields such as drug delivery, nanomedicine, biological nanoreactors, and artificial cells .

Synthesis of Secondary Amides

This compound has been utilized in the synthesis of secondary amides . An efficient method for synthesizing secondary amides has been developed utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

Fluorescence Chemical Sensor

“N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide” has been used in the design and synthesis of a novel fluorescence chemical sensor-based probe . This probe performed a “naked eye” detection ability toward Cu2+ and Co2+ based on aggregation-induced emission (AIE) fluorescence strategy . It has sensitive detection ability for Cu2+ and Co2+ .

Safety and Hazards

Direcciones Futuras

The development of new pharmaceutical compounds that combine chemistry and pharmacology is an ongoing field of research . The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target protein kinases such as braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth and survival.

Mode of Action

It’s suggested that similar compounds interact with their targets (like braf and vegfr-2) to inhibit their activity . This inhibition can lead to changes in cell signaling, potentially leading to reduced cell proliferation and survival.

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell growth and survival, possibly through the inhibition of protein kinases .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability and distribution . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been found to exhibit cytostatic effects, inhibiting cell growth and proliferation .

Action Environment

Similar compounds have been found to exhibit efficacy in different environmental conditions .

Propiedades

IUPAC Name |

N-(2-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMXTMNGVYNSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-4-fluorobenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2836682.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836686.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2836690.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)